molecular formula C21H18FN3O2S B2880434 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1105236-36-9

2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No. B2880434
CAS RN: 1105236-36-9
M. Wt: 395.45
InChI Key: LHWPXMQNLYJSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase IIα and inducing DNA damage. It has also been proposed that this compound exerts its antifungal and antibacterial activity by disrupting the cell membrane integrity of fungi and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that this compound reduces tumor growth and prolongs survival in animal models. However, the toxicity and pharmacokinetics of this compound need to be further studied.

Advantages And Limitations For Lab Experiments

The advantages of using 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one in lab experiments include its potential therapeutic applications, its high purity and yield, and its availability in the market. The limitations of using this compound in lab experiments include its unknown toxicity and pharmacokinetics, its high cost, and the need for further optimization of the synthesis method.

Future Directions

There are several future directions for the research on 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one. These include:
1. Studying the toxicity and pharmacokinetics of this compound in animal models and humans.
2. Optimizing the synthesis method to reduce the cost and increase the yield of the compound.
3. Studying the mechanism of action of this compound in more detail.
4. Developing new derivatives of this compound with improved therapeutic activity and reduced toxicity.
5. Studying the potential of this compound as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections.
In conclusion, 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a chemical compound that has shown potential therapeutic applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a drug candidate.

Synthesis Methods

The synthesis of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one has been reported in the literature using different methods. One of the methods involves the reaction between 4-fluorobenzyl chloride and 2-(indolin-1-yl)-2-oxoacetic acid followed by the reaction with thiosemicarbazide and cyclization with urea. Another method involves the reaction between 2-(indolin-1-yl)-2-oxoacetic acid and 4-fluorobenzyl isothiocyanate followed by the reaction with urea. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one has shown potential therapeutic applications in scientific research. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. In anticancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antifungal and antibacterial research, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.

properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-16-7-5-14(6-8-16)13-28-21-23-17(11-19(26)24-21)12-20(27)25-10-9-15-3-1-2-4-18(15)25/h1-8,11H,9-10,12-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWPXMQNLYJSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

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